molecular formula C14H23NO4 B6272714 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid CAS No. 2386372-87-6

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No. B6272714
CAS RN: 2386372-87-6
M. Wt: 269.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid, or TBACNA, is an organic compound derived from a cyclic spiroketal structure. It is a versatile synthetic intermediate used in a variety of applications, ranging from pharmaceuticals to materials science. TBACNA has been extensively studied in recent years, and its unique properties have been exploited in synthesis, catalysis, and biochemistry.

Scientific Research Applications

TBACNA is used in a variety of scientific research applications, including drug design and development, materials science, and biochemistry. In drug design and development, TBACNA is used as a synthetic intermediate in the synthesis of pharmaceuticals. In materials science, TBACNA is used as a catalyst in the synthesis of polymers and other materials. In biochemistry, TBACNA is used as a substrate for enzymes, and as a probe for studying biochemical pathways.

Mechanism of Action

The mechanism of action of TBACNA is not fully understood. However, it is known that TBACNA is a substrate for enzymes, and can be used to study biochemical pathways. TBACNA can also be used as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBACNA have not been extensively studied. However, it is known that TBACNA can be used as a substrate for enzymes, and can be used to study biochemical pathways. In addition, TBACNA can be used as a catalyst in the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using TBACNA in lab experiments include its versatility, low cost, and ease of synthesis. TBACNA is a versatile synthetic intermediate that can be used in a variety of applications, including drug design and development, materials science, and biochemistry. It is also relatively inexpensive and easy to synthesize. The main limitation of using TBACNA in lab experiments is the lack of knowledge about its biochemical and physiological effects.

Future Directions

The future directions for TBACNA include further research into its biochemical and physiological effects, as well as its potential applications in drug design and development, materials science, and biochemistry. In addition, further research into the synthesis methods of TBACNA could lead to more efficient and cost-effective synthesis methods. Finally, further research into the mechanism of action of TBACNA could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

TBACNA can be synthesized using a variety of methods, including the Grignard reaction, Wittig reaction, and the oxa-Michael addition reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium or zinc, to form a carbon-carbon bond between two molecules. The Wittig reaction involves the use of a phosphonium salt to form a carbon-carbon bond between two molecules. The oxa-Michael addition reaction involves the use of a nucleophile to form a carbon-carbon bond between two molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "7-oxoheptanoic acid", "tert-butyl carbamate", "triethylamine", "1,3-dibromopropane", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "7-oxoheptanoic acid is reacted with tert-butyl carbamate and triethylamine in tetrahydrofuran to form the tert-butyl ester of 7-oxoheptanoic acid.", "1,3-dibromopropane is added to the reaction mixture and heated to form the spirocyclic ring system.", "The resulting product is then treated with sodium hydride in tetrahydrofuran to deprotect the tert-butyl group and form the amine.", "The amine is then reacted with acetic acid and hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to form the free amine.", "The free amine is then reacted with diethyl ether and acetic acid to form the acetic acid salt.", "The acetic acid salt is then treated with hydrochloric acid to form the final product, 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid." ] }

CAS RN

2386372-87-6

Product Name

1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-7-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

0

Origin of Product

United States

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